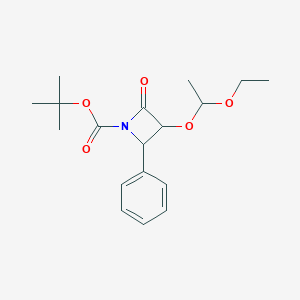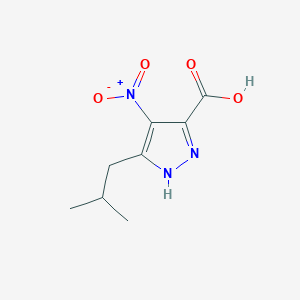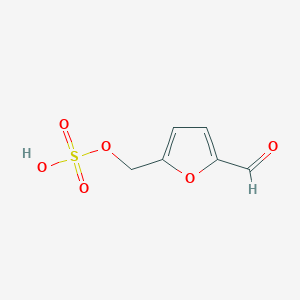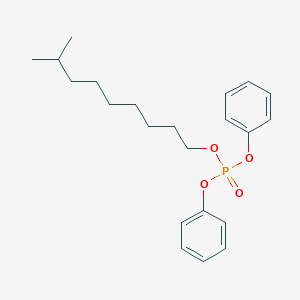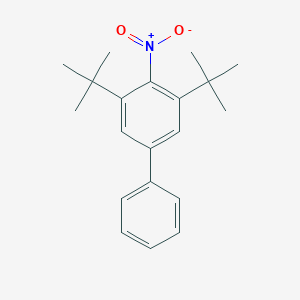
Glicerol-2-13C
Descripción general
Descripción
Glycerol-2-13C Analysis
Glycerol, a naturally occurring 3-carbon alcohol, is the structural backbone of triacylglycerol molecules and can be metabolized into a glycolytic substrate . It has been identified as a major metabolite in various organisms, including the protozoan parasite Trichomonas vaginalis, which produces glycerol equimolar with acetate during anaerobic incubation . The carbon isotope pattern of natural glycerol, particularly at position C-1, is distinct from synthetic glycerol and can be used to detect illegal additions of glycerol to products like wine .
Synthesis Analysis
Glycerol can be synthesized through various methods, including the fermentation of glycerol by Escherichia coli, which can grow fermentatively on glycerol without electron acceptors . The synthesis of glycerol carbonate (GC), a derivative of glycerol, has been achieved through glycerolysis of urea, transcarbonation with dimethyl carbonate (DMC), and reactions using CO2 . Notably, the transesterification of glycerol with DMC using triethylamine as a catalyst has been studied, showing high yields of GC . Additionally, oil palm empty fruit bunch ash has been used as a catalyst for GC synthesis, with calcination temperature affecting the catalyst's structure and activity .
Molecular Structure Analysis
The molecular structure of glycerol and its derivatives can be analyzed using 13C-NMR spectroscopy. This technique has revealed characteristic chemical shifts for the glycerol carbon atoms in mono-, di-, and tri-acylglycerols, allowing for the identification and semi-quantitative estimation of mixtures of these glycerol esters .
Chemical Reactions Analysis
Glycerol participates in various chemical reactions, including the one-pot three-component synthesis of 4H-pyrans in a green, biodegradable, and reusable medium without the need for a catalyst . The fermentative metabolism of glycerol by E. coli results in the production of ethanol and other acids, demonstrating glycerol's role in maintaining redox balance . The cycloaddition of CO2 to glycidol, a derivative of glycerol, has been catalyzed by biobased organic salts under atmospheric CO2 pressure .
Physical and Chemical Properties Analysis
Glycerol's physical and chemical properties have been extensively studied. It serves as a biodegradable medium for chemical synthesis and has been used clinically due to its pharmacokinetics and ability to increase serum osmolality . Glycerol's plasticizing properties have been evaluated, showing its effectiveness in formulations such as nail polish due to hydrogen bond interactions with nitrocellulose .
Aplicaciones Científicas De Investigación
Resonancia Magnética Nuclear Biomolecular (NMR)
Glicerol-2-13C se utiliza en Resonancia Magnética Nuclear Biomolecular (NMR) . NMR es una técnica de investigación que explota las propiedades magnéticas de ciertos núcleos atómicos. Determina las propiedades físicas y químicas de los átomos o las moléculas en las que están contenidos.
Espectrometría de Masas Clínica (MS)
En Espectrometría de Masas Clínica (MS), se utiliza this compound . La espectrometría de masas es una técnica analítica que mide la relación masa-carga de los iones. Se utiliza para determinar las masas de las partículas, para determinar la composición elemental de una muestra o molécula, y para dilucidar las estructuras químicas de las moléculas.
Hiperpolarización
This compound se utiliza en Hiperpolarización . La hiperpolarización de una sustancia en espectroscopia de RMN aumenta la sensibilidad de un experimento, lo cual es útil en la imagenología médica para detectar bajas concentraciones de metabolitos.
Estudios de Metabolismo
This compound se utiliza en estudios de Metabolismo . Ayuda a rastrear la trayectoria del carbono a través de las vías metabólicas y permite el estudio de los fluxomas, que son las tasas de recambio de las moléculas a través de una vía metabólica.
Metabolómica
En Metabolómica, se utiliza this compound . La metabolómica es el estudio científico de los procesos químicos que involucran metabolitos, los pequeños intermediarios moleculares y productos del metabolismo.
Imagenología/Espectroscopia de Resonancia Magnética (MRI/MRS)
<a data-citationid="311d0442-f632-97cf-9d5e-19b01e6c4f8d-42-group" h="ID=SERP,5017.1" href="https://isotope.com/en-us/mri
Safety and Hazards
Mecanismo De Acción
Target of Action
Glycerol-2-13C is a labeled form of glycerol, a versatile compound that has a wide variety of applications . It is primarily used as an intermediate, solvent, protein stabilizer, cell growth media reagent, and internal standard .
Biochemical Pathways
Glycerol-2-13C, as a labeled form of glycerol, is likely involved in similar biochemical pathways as glycerol. Glycerol is a key component in glycolysis and gluconeogenesis, serving as a substrate for these metabolic pathways .
Análisis Bioquímico
Biochemical Properties
Glycerol-2-13C plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, in Escherichia coli, it is involved in the co-metabolism of glycerol and glucose . The nature of these interactions is complex and involves multiple steps of enzymatic reactions.
Cellular Effects
Glycerol-2-13C has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in E. coli, it affects the distribution of fluxes through the central carbon metabolism .
Molecular Mechanism
At the molecular level, Glycerol-2-13C exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the regulation of flux redistribution, which is controlled by the ArcA regulatory system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glycerol-2-13C change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
Glycerol-2-13C is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it is involved in the co-metabolism of glycerol and glucose in E. coli .
Propiedades
IUPAC Name |
(213C)propane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDCQBHIVMGVHV-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13CH](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436367 | |
| Record name | Glycerol-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82425-96-5 | |
| Record name | Glycerol-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main advantage of using Glycerol-2-13C in protein NMR studies?
A1: Both provided research articles [, ] highlight the use of Glycerol-2-13C, alongside specific NMR techniques, to achieve increased resolution of aromatic cross peaks in protein NMR spectra. This isotopic labeling strategy helps overcome spectral overlap issues often encountered in larger proteins, facilitating more detailed structural analysis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




